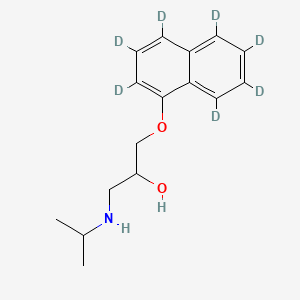
2,3-Bis(chloromethyl)pyridine hydrochloride
Overview
Description
2,3-Bis(chloromethyl)pyridine hydrochloride is a chemical compound with the CAS Number: 27221-49-4 . It has a molecular weight of 212.51 and is typically stored at room temperature . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for 2,3-Bis(chloromethyl)pyridine hydrochloride were not found, a related compound, 3-(chloromethyl)pyridine hydrochloride, has been synthesized using 3-methylpyridine as a raw material . The process involves several steps, including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride .Molecular Structure Analysis
The InChI code for 2,3-Bis(chloromethyl)pyridine hydrochloride is 1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4-5H2;1H . This indicates the presence of a pyridine ring with chloromethyl groups attached at the 2 and 3 positions.Physical And Chemical Properties Analysis
2,3-Bis(chloromethyl)pyridine hydrochloride is a solid at room temperature . It has a molecular weight of 212.51 .Scientific Research Applications
Organic Chemistry
2,3-Bis(chloromethyl)pyridine hydrochloride: is a versatile reagent in organic synthesis. It’s used in base-catalyzed alkylation reactions, particularly in the modification of calixarenes . These modified calixarenes have potential applications in creating complex molecular structures for pharmaceuticals and advanced materials.
Pharmaceutical Research
In pharmaceutical research, this compound has been utilized in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are significant as they act as Zn^2±sensitive magnetic resonance imaging (MRI) contrast agents , enhancing the quality of MRI scans.
Materials Science
2,3-Bis(chloromethyl)pyridine hydrochloride: plays a role in materials science as a precursor for synthesizing compounds with specific magnetic properties . These materials can be used in various high-tech applications, including data storage and electronic devices.
Biochemistry
In biochemistry, this chemical serves as a building block for creating molecules that can bind to metal ions . Such molecules have applications in studying metalloproteins and enzymes, which are crucial for understanding biological processes and developing new drugs.
Analytical Chemistry
This compound is used in analytical chemistry to prepare derivatives that can be used as standards or reagents in chemical analyses . These derivatives help in the accurate measurement and detection of various substances in complex mixtures.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 2-chloromethylpyridine, are known to be precursors to pyridine-containing ligands , suggesting that 2,3-Bis(chloromethyl)pyridine hydrochloride may also interact with various biological targets in a similar manner.
Mode of Action
It’s known that chloromethyl groups in similar compounds can act as alkylating agents , which suggests that 2,3-Bis(chloromethyl)pyridine hydrochloride might interact with its targets through alkylation.
Biochemical Pathways
It has been used as a reactant in the preparation of an mglur5 negative allosteric modulator , indicating that it may play a role in modulating glutamate receptor activity.
Result of Action
Given its use in the synthesis of an mglur5 negative allosteric modulator , it may contribute to the modulation of glutamate receptor activity.
properties
IUPAC Name |
2,3-bis(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUGCZCPPAKASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B1453141.png)




![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B1453148.png)